molecular formula C29H40FN7O3 B10786318 4-(9-Cyclopentyl-7-ethyl-7-fluoro-5-methyl-6-oxo-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b][1,4]diazepin-2-ylamino)-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide

4-(9-Cyclopentyl-7-ethyl-7-fluoro-5-methyl-6-oxo-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b][1,4]diazepin-2-ylamino)-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide

Cat. No.: B10786318
M. Wt: 553.7 g/mol
InChI Key: QEIJYXMTALGXJH-UHFFFAOYSA-N
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Description

TPKI-26 is a derivative of the anilino-tetrahydropteridine chemotype and is known for its dual inhibitory activity on polo-like kinase 1 and polo-like kinase 2. Polo-like kinases are serine/threonine protein kinases that play crucial roles in cell cycle regulation and mitosis. Dysregulation of these kinases is often associated with cancer .

Preparation Methods

The synthesis of TPKI-26 involves the derivatization of the anilino-tetrahydropteridine scaffold. The specific synthetic routes and reaction conditions for TPKI-26 are not widely published.

Chemical Reactions Analysis

TPKI-26 undergoes various chemical reactions, primarily focusing on its interaction with protein kinases. The compound is known to inhibit polo-like kinase 1 and polo-like kinase 2 through competitive binding at the ATP-binding site. This inhibition leads to the disruption of kinase activity, affecting cell cycle progression and inducing cell death in cancer cells .

Scientific Research Applications

TPKI-26 has significant applications in scientific research, particularly in the fields of oncology and cell biology. It is used as a tool compound to study the role of polo-like kinases in cell cycle regulation and cancer progression. The compound’s ability to inhibit polo-like kinase 1 and polo-like kinase 2 makes it valuable for investigating the therapeutic potential of targeting these kinases in cancer treatment .

Mechanism of Action

The mechanism of action of TPKI-26 involves its binding to the ATP-binding site of polo-like kinase 1 and polo-like kinase 2. This binding inhibits the kinase activity, leading to the disruption of mitotic processes and inducing cell death. The molecular targets of TPKI-26 are primarily polo-like kinase 1 and polo-like kinase 2, which are key regulators of mitosis .

Comparison with Similar Compounds

TPKI-26 is compared with other polo-like kinase inhibitors such as GSK461364, GSK579289A, GSK237701A, and BI2536. These compounds also inhibit polo-like kinases but may differ in their selectivity and potency. TPKI-26 is unique in its dual inhibitory activity on polo-like kinase 1 and polo-like kinase 2, whereas some other inhibitors may have broader or more selective activity profiles .

References

Properties

Molecular Formula

C29H40FN7O3

Molecular Weight

553.7 g/mol

IUPAC Name

4-[(9-cyclopentyl-7-ethyl-7-fluoro-5-methyl-6-oxo-8H-pyrimido[4,5-b][1,4]diazepin-2-yl)amino]-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide

InChI

InChI=1S/C29H40FN7O3/c1-5-29(30)18-37(21-8-6-7-9-21)25-23(36(3)27(29)39)17-31-28(34-25)33-22-11-10-19(16-24(22)40-4)26(38)32-20-12-14-35(2)15-13-20/h10-11,16-17,20-21H,5-9,12-15,18H2,1-4H3,(H,32,38)(H,31,33,34)

InChI Key

QEIJYXMTALGXJH-UHFFFAOYSA-N

Canonical SMILES

CCC1(CN(C2=NC(=NC=C2N(C1=O)C)NC3=C(C=C(C=C3)C(=O)NC4CCN(CC4)C)OC)C5CCCC5)F

Origin of Product

United States

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